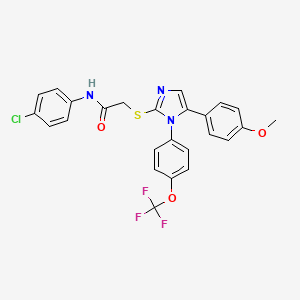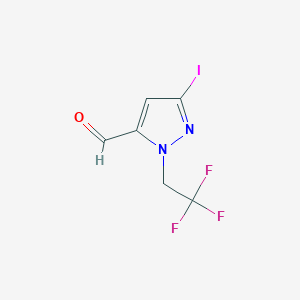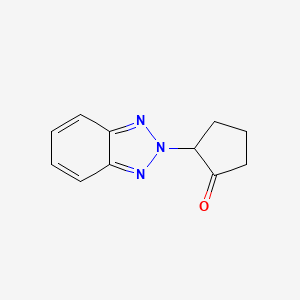![molecular formula C13H9N3O4S B2512445 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1860028-33-6](/img/structure/B2512445.png)
5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C13H9N3O4S . It has an average mass of 303.293 Da and a monoisotopic mass of 303.031372 Da . This compound is versatile and has diverse applications in scientific research, including drug discovery, materials science, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O4S/c17-13(18)11-6-10-12(7-14-8-15-10)16(11)21(19,20)9-4-2-1-3-5-9/h1-8H,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.3 . It’s a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Agents
A study by Hafez, Alsalamah, & El-Gazzar (2017) explored the synthesis of compounds related to 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, showing significant antitumor and antibacterial activities. These compounds demonstrated higher activity against liver, colon, and lung cancer cell lines than standard drugs.
Serotonin Receptor Antagonism
In the field of neuroscience, Ivachtchenko et al. (2011) synthesized a series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines, which are structurally related to 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. These compounds were potent and selective antagonists of the serotonin 5-HT6 receptor, which is significant for psychiatric and neurodegenerative disorders. This work indicates the potential of related compounds in neuroscience research. Read more.
Synthesis of Heterocycles
Gao & Lam (2008) conducted a study focusing on the synthesis of new classes of compounds including triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, starting from derivatives of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one. This research contributes to the development of novel heterocyclic compounds, which are crucial in medicinal chemistry. Read more.
Anti-inflammatory and Analgesic Activity
Muchowski et al. (1985) synthesized derivatives of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with structures similar to 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, exhibiting significant anti-inflammatory and analgesic activity. This indicates potential applications in developing new pain relief and anti-inflammatory drugs. Read more.
Tumor-targeting Agents
Wang et al. (2013) developed a series of 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines, related to 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, as targeted antitumor agents. These compounds showed selective cellular uptake and potent inhibition against tumor cells in culture, highlighting their potential in cancer therapy. Read more.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
5-(benzenesulfonyl)pyrrolo[3,2-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)11-6-10-12(7-14-8-15-10)16(11)21(19,20)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDVALGSGTSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC=NC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2512362.png)
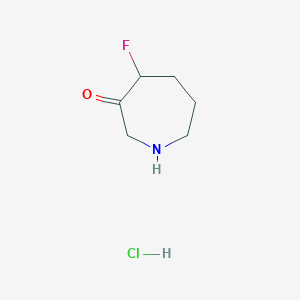
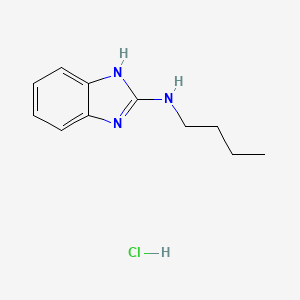
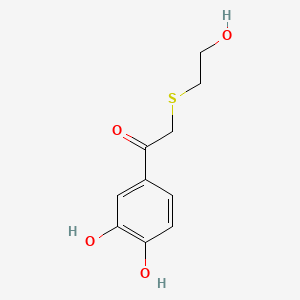
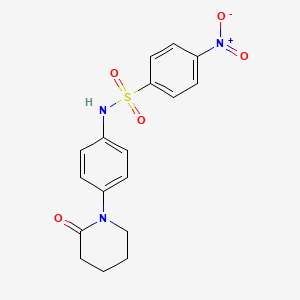
![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)

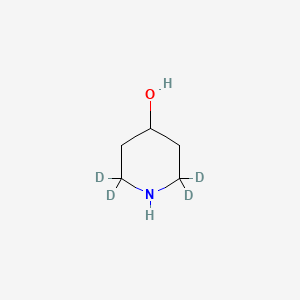

![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)
